molecular formula C9H13OP B6174627 [(dimethylphosphoryl)methyl]benzene CAS No. 18629-11-3

[(dimethylphosphoryl)methyl]benzene

Cat. No.: B6174627
CAS No.: 18629-11-3
M. Wt: 168.17 g/mol
InChI Key: XROMZTPZKHMHRY-UHFFFAOYSA-N
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Description

[(dimethylphosphoryl)methyl]benzene (IUPAC name: dimethylphosphorylmethylbenzene) is an organophosphorus compound of interest in advanced chemical research, supplied at a purity of 95% . With the molecular formula C 9 H 13 OP and a molecular weight of 168.17 g/mol, it features a benzene ring directly linked to a dimethylphosphoryl group via a methylene bridge . This structure contributes to its physical properties, including a topological polar surface area of 17.1 Ų . Researchers value this compound for its potential application in catalysis, where phosphoryl-containing molecules can act as ligands or intermediates. Studies on similar methylbenzene derivatives highlight their significant role in catalysis, such as in the methanol-to-olefins process on solid acid catalysts like HSAPO-34 . The electron-donating and steric properties of the methylene-linked phosphoryl group make this compound a valuable building block in organometallic chemistry and materials science for developing new catalytic systems or functional materials. It is also a useful precursor for further chemical transformations. This product is intended for Research Use Only (RUO) and is strictly for use in laboratory R&D settings. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18629-11-3

Molecular Formula

C9H13OP

Molecular Weight

168.17 g/mol

IUPAC Name

dimethylphosphorylmethylbenzene

InChI

InChI=1S/C9H13OP/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

XROMZTPZKHMHRY-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CC1=CC=CC=C1

Purity

95

Origin of Product

United States

Synthetic Methodologies for Dimethylphosphoryl Methyl Benzene and Analogous Structures

Historical and Contemporary Synthetic Pathways to Benzylphosphonates and Phosphine (B1218219) Oxides

The foundational method for creating the carbon-phosphorus bond in benzylphosphonates is the Michaelis-Arbuzov reaction, a venerable and widely utilized transformation in organic synthesis. researchgate.net Discovered by August Michaelis in 1898 and further developed by Aleksandr Arbuzov, this reaction traditionally involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov In the context of benzylphosphonates, this involves reacting a benzyl (B1604629) halide with a trialkyl phosphite. The reaction proceeds through a phosphonium intermediate, which then undergoes dealkylation, typically facilitated by the displaced halide ion, to yield the final phosphonate (B1237965) product.

Historically, these reactions were often conducted at high temperatures for extended periods. frontiersin.org Contemporary modifications have focused on improving reaction efficiency, reducing reaction times, and employing milder conditions. These advancements include the use of Lewis acid catalysts, which can facilitate the reaction at room temperature, and the application of microwave irradiation to accelerate the reaction rate significantly. nih.govorganic-chemistry.org

Optimized Synthesis of [(dimethylphosphoryl)methyl]benzene

Strategies via Michaelis-Arbuzov and Related Reactions

The synthesis of this compound can be efficiently achieved through the Michaelis-Arbuzov reaction. A typical procedure involves the reaction of benzyl bromide with trimethyl phosphite. The reaction can be carried out neat or in a suitable solvent.

A catalyst-free approach under flow conditions has also been developed for the Michaelis-Arbuzov reaction, offering a sustainable and rapid alternative to traditional batch processes. researchgate.net This method allows for excellent conversions with very short reaction times.

Furthermore, Lewis acid-mediated Michaelis-Arbuzov reactions provide a facile route to arylmethyl phosphonates at room temperature. Catalysts such as indium(III) bromide (InBr3) and zinc(II) bromide (ZnBr2) have been shown to be effective. organic-chemistry.org For instance, the reaction of a benzyl halide or alcohol with triethyl phosphite in the presence of a Lewis acid catalyst can produce the corresponding benzylphosphonate in good to excellent yields. organic-chemistry.org These reactions are believed to proceed through an SN1-type pathway. organic-chemistry.org

ReactantsCatalyst/ConditionsProductYieldReference
Benzyl bromide, Trimethyl phosphiteNeat, heatDimethyl benzylphosphonateGood researchgate.net
Benzyl chloride, Diethyl phosphitePEG-400, KI, K2CO3, rtDiethyl benzylphosphonateExcellent frontiersin.org
Benzyl halides/alcohols, Triethyl phosphiteInBr3 or ZnBr2, rtArylmethyl phosphonate esters75-93% organic-chemistry.org

Alternative Routes via Radical Phosphorylation

Radical phosphorylation has emerged as a powerful alternative for the formation of C-P bonds. These methods often involve the generation of a phosphorus-centered radical, which can then react with a suitable substrate. Visible-light-induced photoredox catalysis has become a prominent strategy in this area, allowing for reactions to occur under mild conditions. chim.itrsc.org

For the synthesis of a compound like this compound, a potential radical-based approach could involve the reaction of toluene (B28343) with a source of the dimethylphosphoryl radical. While specific examples for the direct synthesis of this compound via radical phosphorylation of toluene are not extensively documented in readily available literature, the general principles of radical C-H phosphorylation suggest its feasibility. These reactions often utilize a photocatalyst that, upon excitation with visible light, can initiate the formation of the required radical species.

Green Chemistry Approaches in Synthetic Design

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic methods for benzylphosphonates and phosphine oxides. A notable example is the use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic solvent in conjunction with a potassium iodide/potassium carbonate catalytic system for the synthesis of benzyl phosphonates from benzyl halides and dialkyl phosphites. frontiersin.org This method proceeds smoothly at room temperature, avoiding the need for volatile and toxic organic solvents. frontiersin.org

Microwave-assisted synthesis represents another key green chemistry approach. ajrconline.org Microwave irradiation can dramatically reduce reaction times and, in some cases, allows for solvent-free conditions. researchgate.netbohrium.com For example, the synthesis of α-hydroxy-benzylphosphonates has been successfully achieved under microwave irradiation without the use of a solvent or catalyst. researchgate.net This technique not only accelerates the reaction but also simplifies the work-up procedure, making it a more sustainable process. researchgate.net

Divergent Synthesis of Substituted this compound Derivatives

Functionalization of the Aromatic Ring System

The aromatic ring of this compound and its analogs is amenable to various functionalization reactions, allowing for the synthesis of a diverse range of derivatives. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the benzene (B151609) ring.

Halogenation: The benzene ring can be halogenated using reagents like chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride or aluminum chloride. libretexts.orglibretexts.org This reaction typically leads to the substitution of a hydrogen atom on the aromatic ring with a halogen atom. youtube.com The directing effect of the [(dimethylphosphoryl)methyl] group would influence the position of substitution.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group onto the benzene ring, which can then be further transformed into other functional groups, such as an amino group, through reduction.

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.com This reaction is a powerful tool for the synthesis of aryl ketones. beilstein-journals.org The reaction tolerates various electron-rich substrates. beilstein-journals.org

These functionalization reactions provide a versatile platform for the divergent synthesis of a wide array of substituted this compound derivatives, enabling the exploration of their chemical and physical properties.

Modifications of the Methylene (B1212753) Bridge (e.g., Diazo Transfer Reactions)

A key strategy for modifying the methylene bridge of benzylphosphonates involves the introduction of a diazo group, which serves as a versatile functional handle for subsequent transformations. The diazo transfer reaction is a prominent method for this purpose, enabling the conversion of an active methylene group into a diazomethyl group.

A general and efficient procedure for the synthesis of α-aryl-α-diazophosphonates has been developed, involving the reaction of benzylphosphonates with a sulfonyl azide (B81097), such as tosyl azide (TsN₃), in the presence of a base. nih.govdntb.gov.ua For instance, various substituted benzylphosphonates can be converted to their corresponding diazophosphonates in high yields. nih.gov This reaction is tolerant of a range of functional groups on the aromatic ring and can be performed on a multi-gram scale. nih.gov

The reaction typically proceeds by deprotonation of the benzylic carbon by a strong base, such as potassium tert-butoxide (KOtBu), to form a carbanion. nih.govdntb.gov.ua This is followed by quenching of the carbanion with tosyl azide to yield the desired α-aryl-α-diazophosphonate. nih.govdntb.gov.ua The general scheme for this transformation is presented below:

Scheme 1: General Diazo Transfer Reaction on Benzylphosphonates

R-CH₂-P(O)(OR')₂ + TsN₃ --(Base)--> R-C(N₂)-P(O)(OR')₂

These resulting α-aryldiazophosphonates are valuable intermediates. dntb.gov.ua They can serve as precursors to metal-carbene species, which can undergo a variety of reactions, including cross-coupling with aryl boronic acids to form diarylmethylphosphonates. researchgate.net This highlights the utility of the diazo group in facilitating the formation of new carbon-carbon bonds at the methylene bridge position.

The following table summarizes representative examples of the synthesis of α-aryl-α-diazophosphonates via a diazo transfer reaction.

Starting BenzylphosphonateBaseDiazo Transfer ReagentProductYield (%)Reference
Diethyl benzylphosphonateKOtBuTosyl azideDiethyl (diazo(phenyl)methyl)phosphonateUp to 79% nih.gov
Dimethyl (4-methoxybenzyl)phosphonateKOtBuTosyl azideDimethyl (diazo(4-methoxyphenyl)methyl)phosphonate~70-80% (general yield) dntb.gov.ua
Diethyl (4-chlorobenzyl)phosphonateKOtBuTosyl azideDiethyl ((4-chlorophenyl)(diazo)methyl)phosphonate~70-80% (general yield) dntb.gov.ua

Diversification of the Phosphoryl Group Substituents

The synthesis of analogs of this compound with varied substituents on the phosphoryl group is crucial for modulating the steric and electronic properties of the molecule. While direct modification of the dimethylphosphoryl group on the pre-formed benzylphosphonate is less common, a wide array of analogs can be accessed by employing different phosphorus-containing reagents in the initial synthetic steps.

The Michaelis-Arbuzov and Michaelis-Becker reactions are foundational methods for the formation of the C-P bond in benzylphosphonates. frontiersin.orgnih.gov These reactions allow for the introduction of a diverse range of alkoxy or aryloxy groups on the phosphorus atom.

In the Michaelis-Arbuzov reaction , a trialkyl phosphite, P(OR)₃, reacts with a benzyl halide. This method is highly versatile for preparing various dialkyl benzylphosphonates. frontiersin.orgnih.gov A sustainable protocol for this reaction has been developed using a KI/K₂CO₃ catalytic system in polyethylene glycol (PEG-400), which proceeds smoothly at room temperature for a variety of substituted benzyl halides and dialkyl phosphites. frontiersin.orgnih.gov

The Michaelis-Becker reaction involves the reaction of a sodium or potassium salt of a dialkyl phosphite with a benzyl halide. nih.gov This method is also effective for generating a library of benzylphosphonates with different ester functionalities.

Furthermore, the direct conversion of benzylic alcohols to the corresponding phosphonates can be achieved through reactions with triethyl phosphite mediated by zinc iodide, offering an alternative to the traditional Arbuzov reaction. acs.org

The following table provides examples of the synthesis of benzylphosphonate analogs with diverse phosphoryl substituents.

Starting MaterialPhosphorus ReagentReaction TypeProductReference
Benzyl bromideTriethyl phosphiteMichaelis-ArbuzovDiethyl benzylphosphonate frontiersin.orgnih.gov
Benzyl chlorideDimethyl phosphite/K₂CO₃Michaelis-Becker variantDimethyl benzylphosphonate frontiersin.org
Benzyl alcoholTriethyl phosphite/ZnI₂Direct phosphonylationDiethyl benzylphosphonate acs.org
4-Methoxybenzyl chlorideTriisopropyl phosphiteMichaelis-ArbuzovDiisopropyl (4-methoxybenzyl)phosphonate frontiersin.org

Stereoselective Synthetic Approaches for Chiral Analogs

The development of stereoselective methods to synthesize chiral analogs of this compound is of significant interest, as the stereochemistry at either the carbon of the methylene bridge (C-chiral) or the phosphorus atom (P-chiral) can have a profound impact on the biological activity and chemical properties of these molecules.

C-Chiral Analogs:

Asymmetric synthesis of C-chiral phosphonates can be achieved through various catalytic enantioselective reactions. For instance, the stereoselective addition of phosphites to imines (the phospha-Mannich reaction) can be catalyzed by chiral Brønsted acids to produce enantioenriched α-aminophosphonates.

Another approach involves the stereoselective addition of nucleophiles to α,β-unsaturated phosphonates. The use of chiral primary amines in iminium catalysis can facilitate the stereoselective Michael addition of thiomalonates to cyclic enones, a strategy that can be adapted for the synthesis of chiral phosphonate derivatives. beilstein-journals.org

P-Chiral Analogs:

The synthesis of P-chiral phosphonates, where the phosphorus atom is a stereocenter, presents a unique synthetic challenge. chemrxiv.org One successful strategy involves the palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromoarylphosphonates using a chiral biaryl monophosphorus ligand. rsc.orgresearchgate.net This method allows for the efficient synthesis of a series of P-chiral biaryl phosphonates with good enantioselectivities. rsc.orgresearchgate.net

Furthermore, hydrogen-bond-donor catalysis has been employed for the enantioselective synthesis of chlorophosphonamidates, which are versatile chiral P(V) building blocks. chemrxiv.org These intermediates can undergo sequential and stereospecific nucleophilic substitutions at the phosphorus center to access a wide variety of P-chiral compounds. chemrxiv.org

The conversion of chiral phosphonates to their thionoanalogues using reagents like Lawesson's reagent or P₄S₁₀ has been shown to proceed with retention of configuration at the phosphorus center, providing a route to chiral phosphonothionates. rsc.org

The following table summarizes key approaches to the stereoselective synthesis of chiral benzylphosphonate analogs.

ChiralitySynthetic ApproachKey FeaturesReference
C-ChiralCatalytic Asymmetric Phospha-Mannich ReactionUse of chiral Brønsted acid catalysts.
C-ChiralIminium CatalysisStereoselective Michael addition using chiral primary amine catalysts. beilstein-journals.org
P-ChiralPalladium-Catalyzed Asymmetric CyclizationSynthesis of P-chiral biaryl phosphonates with high enantioselectivity. rsc.orgresearchgate.net
P-ChiralHydrogen-Bond-Donor CatalysisEnantioselective synthesis of versatile chiral P(V) building blocks. chemrxiv.org
P-ChiralStereospecific ThionationRetention of configuration at the phosphorus center. rsc.org

Mechanistic Investigations of Reactivity and Transformations of Dimethylphosphoryl Methyl Benzene

Reactivity at the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) in [(dimethylphosphoryl)methyl]benzene is a focal point of its reactivity, primarily due to the influence of the adjacent electron-withdrawing dimethylphosphoryl group and the resonance-stabilizing phenyl ring.

Carbon-Hydrogen Acidity and Anion Generation

The protons on the benzylic carbon of this compound exhibit notable acidity due to the stabilizing effects of both the phenyl ring and the phosphoryl group on the resulting carbanion. The electron-withdrawing nature of the phosphoryl group enhances the acidity of the benzylic protons, facilitating their abstraction by a suitable base to generate a resonance-stabilized anion. organicchemistrytutor.com This anion is a valuable intermediate in organic synthesis.

The stability of this benzylic anion is attributed to the delocalization of the negative charge over the aromatic ring and the phosphoryl group. This stabilization makes the generation of the anion feasible with common bases. The pKa of the benzylic protons in related benzylphosphonates is influenced by the substituents on both the phenyl ring and the phosphorus atom.

Table 1: Factors Influencing the Acidity of Benzylic Protons in Benzylphosphonates

FactorInfluence on AcidityRationale
Electron-withdrawing groups on the phenyl ring Increases acidityFurther stabilizes the negative charge of the benzylic anion through inductive and resonance effects.
Electron-donating groups on the phenyl ring Decreases acidityDestabilizes the benzylic anion by increasing electron density.
Electronegativity of substituents on phosphorus Increases acidityMore electronegative groups enhance the electron-withdrawing nature of the phosphoryl group.

The generation of such benzylic anions from phosphonates has been utilized in various synthetic applications, including their reaction with electrophiles to form new carbon-carbon bonds.

Electrophilic and Nucleophilic Reactions at the Benzylic Position

The benzylic position of this compound is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Reactions:

Once the benzylic anion is generated, it can react with a variety of electrophiles. These reactions are fundamental for the functionalization of the methylene bridge.

Table 2: Examples of Electrophilic Reactions at the Benzylic Position

ElectrophileReaction TypeProduct
Alkyl halides (e.g., CH₃I)AlkylationForms a new C-C bond, leading to a substituted phosphonate (B1237965).
Aldehydes and KetonesAldol-type reactionProduces β-hydroxyphosphonates.
Michael acceptorsMichael additionResults in the formation of a new C-C bond via conjugate addition.

Nucleophilic Reactions:

While the direct nucleophilic substitution at the methylene bridge of this compound is not a common reaction pathway without a leaving group, the introduction of a suitable leaving group, such as a halogen, at this position enables nucleophilic attack. For instance, radical halogenation of the benzylic position can introduce a bromine atom, which can then be displaced by a nucleophile. libretexts.org

Furthermore, benzylic alcohols can be converted to the corresponding phosphonates through treatment with triethyl phosphite (B83602) and a Lewis acid like ZnI₂, a reaction that involves nucleophilic attack by the phosphite. acs.org This highlights the susceptibility of an activated benzylic position to nucleophilic phosphonylation.

Transformations of the Aromatic Moiety

The phenyl ring of this compound is amenable to various transformations, including electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

The directing effect of the [(dimethylphosphoryl)methyl] substituent (-CH₂P(O)(CH₃)₂) in electrophilic aromatic substitution is crucial for predicting the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. The substituent consists of a methylene group attached to an electron-withdrawing dimethylphosphoryl group.

The methylene group itself is generally considered to be weakly activating and an ortho-, para-director. However, the strongly electron-withdrawing dimethylphosphoryl group attached to it will have a significant influence. This group withdraws electron density from the methylene group and, by extension, from the aromatic ring through an inductive effect (-I effect). This deactivating influence would be expected to make electrophilic aromatic substitution slower than on benzene (B151609) itself.

Regarding the directing effect, while alkyl groups are ortho-, para-directing, the presence of a strong electron-withdrawing group on the alkyl chain can alter this. The -CH₂P(O)(CH₃)₂ group is likely to be a meta-director due to the strong deactivating nature of the phosphoryl group, which would preferentially direct incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-deficient substituent in the arenium ion intermediate. organicchemistrytutor.comyoutube.com

Table 3: Predicted Directing Effects of the [(dimethylphosphoryl)methyl] Group

Reaction TypeExpected Major Product(s)Rationale
Nitration (HNO₃/H₂SO₄)meta-nitro derivativeThe electron-withdrawing phosphoryl group deactivates the ring and directs the incoming nitro group to the meta position.
Bromination (Br₂/FeBr₃)meta-bromo derivativeSimilar to nitration, the deactivating nature of the substituent favors meta substitution.
Friedel-Crafts AlkylationReaction may be difficultThe deactivating nature of the substituent can inhibit the reaction. If it proceeds, the meta product is expected.

Transition Metal-Catalyzed Cross-Coupling Reactions on the Aryl Ring

While the provided outline specifies cross-coupling reactions on the aryl ring of this compound, it is important to note that a more common and extensively studied transformation is the cross-coupling of aryl halides or triflates with P(O)-H compounds to form the P-C bond of arylphosphonates. This approach is a powerful tool for the synthesis of compounds structurally related to this compound. These reactions are typically catalyzed by transition metals like palladium or nickel.

For the direct functionalization of the aryl ring of this compound via cross-coupling, the molecule would first need to be halogenated on the aromatic ring. Subsequently, this aryl halide derivative could participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of the initial halogenation would be governed by the directing effect of the [(dimethylphosphoryl)methyl] group as discussed in the previous section.

Reactivity of the Phosphoryl Functional Group

The dimethylphosphoryl group (-P(O)(CH₃)₂) is a key functional moiety that imparts characteristic reactivity to the molecule. This group is known for its thermal stability and polarity. wikipedia.org

The P=O bond is highly polar and can participate in hydrogen bonding. Reactions involving the phosphoryl group can include hydrolysis of the P-C bond under harsh conditions, though this bond is generally robust. More common are reactions that target the P=O double bond or the methyl groups attached to the phosphorus.

Studies on the hydrolysis of related dialkyl benzylphosphonates have shown that the reaction proceeds in a stepwise manner, with the rate being influenced by substituents on the aromatic ring. For instance, electron-withdrawing substituents on the phenyl ring of α-hydroxybenzylphosphonates increase the rate of acidic hydrolysis. researchgate.netnih.gov This suggests that the electronic environment of the phenyl ring can be transmitted to the phosphoryl group, affecting its reactivity.

While specific studies on the reduction of the dimethylphosphoryl group in this compound are not widely reported, the reduction of phosphine (B1218219) oxides to phosphines is a known transformation in organophosphorus chemistry, often requiring strong reducing agents.

The oxygen atom of the phosphoryl group can also act as a Lewis base, coordinating to metal centers. This property can be utilized in the design of ligands for catalysis. Furthermore, reactions at the α-position to the phosphoryl group, such as the acylation of α-hydroxy-benzylphosphonates, demonstrate the influence of the phosphoryl moiety on the reactivity of adjacent functional groups. mdpi.com

Degradation Pathways and Stability Studies

The stability of this compound is a critical factor in its synthesis, storage, and application. Its degradation can occur through several pathways, including hydrolysis, oxidation, and thermal decomposition. The reactivity of the phosphonate and benzyl (B1604629) moieties dictates the compound's susceptibility to these degradation processes.

Hydrolysis:

The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. This process involves the cleavage of the P-O-C bond, leading to the formation of methylphosphonic acid and methanol (B129727). Studies on the hydrolysis of analogous compounds, such as dimethyl methylphosphonate (B1257008) (DMMP), under hot-compressed water conditions (200-300 °C) have shown that the reaction follows pseudo-first-order kinetics. The primary products observed are the corresponding phosphonic acid and alcohol, indicating a clean hydrolysis process under these conditions.

The rate of hydrolysis is influenced by pH and temperature. Generally, the hydrolysis of phosphonate esters is catalyzed by both acid and base. The mechanism under acidic conditions involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the phosphorus atom.

Interactive Data Table: Kinetic Parameters for the Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water

Temperature (°C)Pressure (MPa)Residence Time (s)Reaction BehaviorActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
200 - 30020 - 3030 - 80Pseudo-first-order90.17 ± 5.6810⁷·⁵¹ ± ⁰·⁵⁸

Data from studies on dimethyl methylphosphonate (DMMP), a structural analog of this compound.

Oxidation:

The benzylic position in this compound is a potential site for oxidation. The methylene group (-CH₂-) attached to the benzene ring can be oxidized to a carbonyl group, which could lead to the formation of benzoylphosphonate derivatives. The oxidation of benzyl radicals is a key process in the atmospheric degradation and combustion of toluene (B28343) and related compounds. While specific studies on the oxidation of this compound are limited, it is plausible that under oxidative stress, similar degradation pathways involving the benzylic carbon could occur.

Thermal Stability:

Photodegradation:

Organophosphorus compounds containing aromatic moieties can undergo photodegradation upon exposure to sunlight. The benzene ring in this compound can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including bond cleavage. The photocatalytic degradation of organophosphorus pesticides has been studied, often involving oxidation and photohydrolysis as major transformation pathways. While direct studies on the photodegradation of this compound are scarce, it is a potential degradation pathway, particularly in environmental contexts.

Detailed Mechanistic Elucidation of Key Reaction Pathways

A detailed understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and designing synthetic applications. The key reaction pathways are dictated by the electrophilic and nucleophilic nature of the atoms within the phosphonate and benzyl moieties.

Nucleophilic Substitution at the Benzylic Carbon:

The benzylic carbon in this compound is susceptible to nucleophilic attack, particularly if a leaving group is present at this position. For instance, in reactions involving α-substituted benzylphosphonates (e.g., α-halo or α-tosyloxy), nucleophiles can displace the leaving group. The mechanism of these reactions can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the nature of the substrate, nucleophile, and reaction conditions.

In the case of α-hydroxy-benzylphosphonates, the hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate. Subsequent reaction with a nucleophile can lead to substitution at the benzylic position. Studies on the reactions of α-mesyloxy-benzylphosphonates have shown that the reaction can proceed via an Sₙ1 mechanism, particularly when the benzene ring contains electron-donating substituents that can stabilize the resulting benzylic carbocation intermediate. For example, the formation of α-chloro-benzylphosphonates from α-hydroxy-benzylphosphonates in the presence of methanesulfonyl chloride is proposed to proceed through a quinoid intermediate, highlighting the role of the aromatic ring in stabilizing the reactive intermediate.

Electrophilic Aromatic Substitution:

The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. The (dimethylphosphoryl)methyl group acts as a substituent on the benzene ring, influencing the rate and regioselectivity of the substitution. While the electronic effect of the (dimethylphosphoryl)methyl group has not been extensively quantified in the context of electrophilic aromatic substitution, it is generally considered to be a deactivating group with a meta-directing influence due to the electron-withdrawing nature of the phosphonate group. However, the methylene spacer between the phosphonate group and the benzene ring may modulate this effect compared to a directly attached phosphonate group.

Reactions at the Phosphoryl Group:

The phosphorus atom in this compound is electrophilic and can be attacked by nucleophiles. This is the key step in the hydrolysis of the phosphonate esters, as discussed in the previous section. The mechanism involves the formation of a pentacoordinate phosphorus intermediate, which then collapses to give the products.

Furthermore, the phosphoryl group can participate in other transformations. For example, in the Horner-Wadsworth-Emmons reaction, a carbanion is generated alpha to the phosphorus atom, which then reacts with a carbonyl compound. While this reaction typically involves phosphonates with an α-hydrogen that can be deprotonated, it illustrates the importance of the phosphoryl group in activating the adjacent C-H bonds.

Coordination Chemistry of Dimethylphosphoryl Methyl Benzene As a Ligand

Ligand Design Principles for Organophosphorus Compounds

The design of organophosphorus ligands is a cornerstone of modern coordination chemistry and catalysis. manchester.ac.uknih.gov By systematically modifying the substituents on the phosphorus atom, chemists can fine-tune the electronic and steric properties of the ligand, thereby influencing the behavior of the metal center to which it is coordinated. manchester.ac.uk

Chelation Modes and Donor Atom Preferences of Phosphoryl-Substituted Ligands

Phosphoryl-substituted ligands, such as [(dimethylphosphoryl)methyl]benzene, primarily act as hard Lewis bases, with the oxygen atom of the P=O group being the primary donor site for metal coordination. wikipedia.org This preference is due to the high polarity of the P=O bond, which results in a significant negative charge accumulation on the oxygen atom. wikipedia.org

The coordination of these ligands can be monodentate, where only the phosphoryl oxygen binds to the metal center. However, the presence of other potential donor sites within the ligand can lead to chelation, a process where a polydentate ligand binds to a metal ion to form a ring structure. ebsco.comlibretexts.org The formation of these chelate rings significantly enhances the stability of the resulting complex, an observation known as the chelate effect. libretexts.org

In the case of ligands like this compound, while the primary coordination is through the phosphoryl oxygen, the benzene (B151609) ring can also interact with the metal center, particularly with low-valent transition metals. reddit.com This can lead to different coordination modes, including η¹-type bonding through the oxygen and potentially η⁶-coordination through the benzene ring, although the latter is less common for this specific ligand.

Influence of Steric and Electronic Parameters on Metal Coordination

The coordination of organophosphorus ligands to a metal center is profoundly influenced by both steric and electronic effects. manchester.ac.uk These two parameters are often intertwined and can be challenging to separate completely. manchester.ac.uk

Steric Effects: The size and shape of the substituents on the phosphorus atom dictate the steric bulk of the ligand. manchester.ac.uk A common metric used to quantify this is the Tolman cone angle (TCA), which provides an estimate of the solid angle occupied by the ligand at the metal center. nih.gov Larger substituents lead to a larger cone angle, which can influence the number of ligands that can coordinate to a metal and the geometry of the resulting complex. nih.gov For instance, bulky ligands can favor the formation of complexes with lower coordination numbers. libretexts.org

Electronic Effects: The electronic properties of the substituents on the phosphorus atom determine the electron-donating or -withdrawing nature of the ligand. manchester.ac.uk This is often quantified by the Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency in nickel carbonyl complexes. nih.govyoutube.com Electron-donating groups increase the electron density on the phosphorus and, consequently, on the metal center, while electron-withdrawing groups decrease it. youtube.com

In the context of this compound, the methyl groups are electron-donating, making the phosphoryl oxygen a relatively strong Lewis base. The benzyl (B1604629) group's electronic influence is more complex, capable of both inductive and resonance effects.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the pre-formed ligand. wikipedia.org The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.

Complexes with Transition Metals (e.g., Pd, Pt, Rh, Ru, Cu, Ni, Fe)

This compound and related phosphine (B1218219) oxides form complexes with a wide range of transition metals. wikipedia.org These complexes are often prepared by reacting a labile metal halide or another precursor with the ligand. wikipedia.org For example, reacting palladium chloride with a phosphine oxide can yield a bis(phosphine oxide)palladium(II) chloride complex. wikipedia.org

Low-valent transition metals, such as Ni(0), are also known to coordinate with aryl groups, suggesting the possibility of interesting coordination behavior with this compound beyond simple oxygen donation. reddit.com The synthesis of such complexes might involve reductive methods or the use of highly reactive metal precursors.

The structural elucidation of these complexes relies heavily on techniques such as X-ray crystallography, which provides precise information about bond lengths and angles. Spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are also crucial for characterizing the complexes in solution and in the solid state.

Coordination with Main Group Metals and Lanthanides

The coordination chemistry of this compound is not limited to transition metals. The hard Lewis basicity of the phosphoryl oxygen makes it a suitable ligand for main group metals and lanthanides, which are themselves hard Lewis acids.

Recent studies have explored the coordination of benzyl-substituted phosphine-boranes with alkali metals like lithium, sodium, and potassium, demonstrating the versatility of benzyl-functionalized phosphorus ligands. acs.org While not directly involving this compound, this research highlights the potential for multihapto interactions between the metal and the phenyl ring of the benzyl group. acs.org

Lanthanide complexes with ligands containing phosphoryl groups are also of interest due to their potential applications in areas like luminescence and catalysis. nih.gov The synthesis of such complexes would typically involve the reaction of a lanthanide salt with the ligand in a suitable solvent. The coordination is expected to be dominated by the strong interaction between the hard lanthanide ion and the hard phosphoryl oxygen.

Analysis of Metal-Ligand Bonding and Electronic Structure within Complexes

The nature of the metal-ligand bond in complexes of this compound is primarily a σ-donation from the phosphoryl oxygen to an empty orbital on the metal center. dalalinstitute.com However, the possibility of π-backbonding, where the metal donates electron density back to the ligand, can also play a role, particularly with electron-rich metal centers. wikipedia.org

Upon coordination, the P=O bond length typically elongates, which is consistent with the donation of electron density from the P=O bond to the metal. wikipedia.org This can be observed through techniques like X-ray crystallography.

Computational methods, such as density functional theory (DFT), are powerful tools for analyzing the electronic structure of these complexes. DFT calculations can provide insights into the nature of the metal-ligand bonding orbitals, charge distribution within the complex, and the relative contributions of σ-donation and π-backbonding.

Research on Dynamic Processes of this compound Metal Complexes Remains Limited

While the study of dynamic processes in organometallic and coordination compounds is a significant area of chemical research, specific investigations into the behavior of complexes containing the this compound ligand appear to be limited or not widely published. Methodologies such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are standard techniques employed to probe the intricate dynamic behaviors of metal complexes, including fluxionality and ligand exchange kinetics. These methods allow chemists to understand the mechanisms and energetics of intramolecular rearrangements and the substitution of ligands.

Fluxional processes involve the rapid interchange of atoms or groups within a molecule between chemically equivalent or different environments. In the context of organometallic complexes, this can include the movement of ligands around the metal center. Ligand exchange reactions are fundamental to understanding the reactivity of coordination compounds, where one ligand is replaced by another. The rates and mechanisms of these exchanges provide crucial insights into reaction pathways and the stability of the complexes.

However, the application of these techniques to specifically elucidate the dynamic characteristics of metal complexes featuring the this compound ligand has not been detailed in the accessible body of scientific literature. Consequently, the presentation of specific research findings, including data tables on activation energies, rate constants, or mechanistic pathways for fluxionality and ligand exchange involving this particular compound, is not possible at this time.

Further research would be necessary to explore and characterize the coordination chemistry and dynamic behavior of this compound with various metal centers. Such studies would contribute valuable knowledge to the broader field of organophosphorus chemistry and the understanding of ligand effects on the properties and reactivity of metal complexes.

Applications of Dimethylphosphoryl Methyl Benzene Derived Systems in Catalysis

Homogeneous Catalysis Mediated by Metal Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high efficiency and selectivity. Metal complexes featuring phosphine-type ligands are central to many of these processes. Derivatives of [(dimethylphosphoryl)methyl]benzene serve as effective ligands in this context, influencing the outcome of several important reaction types.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, have been revolutionized by the development of advanced phosphine (B1218219) ligands. rsc.orgnih.govnih.gov While specific data for this compound in all major cross-coupling reactions is not extensively documented in publicly available literature, the principles of ligand design in these reactions provide a strong indication of its potential.

The Suzuki-Miyaura coupling , which joins an organoboron compound with a halide or triflate, is a cornerstone of modern synthesis. The efficiency of this reaction is highly dependent on the nature of the phosphine ligand, which influences the rates of oxidative addition and reductive elimination. rsc.org Bulky and electron-rich phosphine ligands have been shown to be particularly effective. rsc.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. nih.govlibretexts.orgorganic-chemistry.org This reaction can be performed with or without a copper co-catalyst, and the choice of phosphine ligand is crucial for achieving high yields, especially in copper-free systems. nih.govlibretexts.org

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgnih.govorganic-chemistry.orgrsc.org The development of specialized phosphine ligands has been a key factor in expanding the scope of this reaction to a wide range of substrates. rsc.orgnih.gov

Reaction Catalyst System Substrates Yield (%) Reference
Suzuki-MiyauraPd(OAc)₂ / SPhos3-Iodo-LGO, Arylboronic acidsExcellent chemrxiv.org
HeckPd(OAc)₂ / SPhosAryl iodides, AlkenesHigh chemrxiv.org
Sonogashira[DTBNpP]Pd(crotyl)ClAryl bromides, Alkynesup to 97 nih.gov
Buchwald-HartwigPd(I) dimer / Biaryl phosphineAryl halides, AminesNot specified nih.gov

This table presents representative data for cross-coupling reactions using various phosphine ligands, illustrating the general conditions and yields achievable. Specific data for this compound was not available in the searched literature.

Asymmetric Catalysis with Chiral Phosphoryl Ligands

The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, particularly for the pharmaceutical industry. Asymmetric catalysis, which utilizes chiral catalysts to produce a specific stereoisomer of a product, has become an indispensable tool. Chiral phosphine ligands are central to many asymmetric catalytic transformations. sioc-journal.cnnih.gov

While the parent compound this compound is achiral, it can be derivatized to create chiral ligands. The introduction of chirality, often at the phosphorus atom (P-chiral) or in the backbone of the ligand, allows for the creation of an asymmetric environment around the metal center. sioc-journal.cn This asymmetric environment can lead to high enantioselectivity in a variety of reactions. The development of P-chiral phosphine oxides is a significant area of research due to their stability and the ease with which they can be reduced to the corresponding phosphines. sioc-journal.cn

Reaction Type Chiral Ligand Type Key Features Enantioselectivity Reference
Asymmetric AnnulationsDipeptide-derived phosphinesMultifunctional catalyst frameworkHigh nih.gov
Asymmetric [3+2] CycloadditionsFerrocene-modified planar chiral phosphinesNovel skeletonHigh nih.gov
Asymmetric [4+1] AnnulationsBifunctional phosphinesQuaternary carbon stereocenter formation66-98% ee nih.gov

This table showcases the application of various chiral phosphine ligands in asymmetric catalysis. Specific data for chiral derivatives of this compound was not found in the reviewed literature.

Hydrogenation and Hydrofunctionalization Reactions

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in organic chemistry. Asymmetric hydrogenation, in particular, is a powerful method for producing chiral molecules. unt.edunih.govuab.catnih.gov Chiral phosphine ligands play a crucial role in iridium- and ruthenium-catalyzed asymmetric hydrogenations, enabling the synthesis of a wide range of chiral amines and alcohols with high enantioselectivity. uab.catnih.gov

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across an unsaturated bond, are also of significant interest. While the use of this compound derivatives in these specific reactions is not widely reported, the general principles of ligand design for these transformations suggest their potential applicability.

Oxidation and Reduction Processes

Metal complexes can also catalyze a variety of oxidation and reduction reactions. The ligand environment around the metal center can influence the catalyst's redox potential and its interaction with substrates. For example, manganese complexes have been shown to catalyze the aerobic oxidation of various substrates. nih.gov While specific applications of this compound in this area are not well-documented, its electronic and steric properties could potentially be tuned to modulate the catalytic activity of metal centers in redox processes.

Heterogeneous Catalysis and Supported Ligand Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts, which are in a different phase from the reactants, offer a practical solution to this problem, as they can be easily recovered and reused.

Strategies for Immobilization on Solid Supports

One approach to creating heterogeneous catalysts is to immobilize homogeneous catalysts onto solid supports. rsc.orgrsc.orgresearchgate.netmdpi.commdpi.com This strategy aims to combine the advantages of both homogeneous and heterogeneous catalysis. Various materials, including silica, carbon, and metal-organic frameworks (MOFs), have been used as supports. researchgate.netmdpi.comcanada.ca

The immobilization of phosphine ligands, including phosphine oxides, onto solid supports is a common strategy. rsc.orgrsc.org This can be achieved through covalent bonding or physical adsorption. For instance, phosphine oxide derivatives can be anchored onto multiwalled carbon nanotubes. The resulting supported catalysts can then be used in reactions such as the Heck reaction.

The development of robust methods for immobilizing molecular catalysts is an active area of research, with the goal of creating highly active, selective, and recyclable catalytic systems. rsc.orgrsc.org

Performance in Flow Chemistry and Continuous Processes

The use of palladium catalysts complexed with bidentate phosphine ligands, such as DTBPMB, is exemplified in large-scale continuous processes like the Lucite Alpha process for the methoxycarbonylation of ethylene (B1197577). units.itref.ac.ukmpg.de This process represents a significant advancement over traditional methods for producing MMA, offering lower costs and avoiding hazardous reagents like hydrogen cyanide. ref.ac.ukmdpi.com The catalyst system demonstrates remarkable performance in a continuous-flow, fixed-bed gas-phase reactor, showcasing high activity and selectivity. rsc.orgucl.ac.uk

The performance of these catalyst systems is characterized by exceptionally high turnover numbers (TON) and turnover frequencies (TOF). For instance, the Pd/DTBPMB system used in the methoxycarbonylation of ethylene to methyl propionate (B1217596) achieves a TON greater than 2,390,000 and a TOF of 100,000 h⁻¹, with selectivity exceeding 99%. nih.gov This level of performance was a critical breakthrough that enabled the commercial viability of the Alpha process, transforming a catalyst system with initially low stability into one capable of sustained industrial production. ref.ac.uk

The choice of ligand is crucial. The DTBPMB ligand, in particular, has been identified as uniquely effective for the methoxycarbonylation of various unsaturated compounds, providing high selectivity to linear esters. nih.gov Its success is attributed to the specific steric and electronic properties conferred by the di-tert-butylphosphino groups linked by a short, rigid benzene (B151609) backbone. units.itrsc.org This structure facilitates the key steps in the catalytic cycle while suppressing side reactions. The development of thermomorphic solvent systems has further enhanced catalyst recycling in continuous processes, allowing for efficient separation of the homogeneous catalyst from the product stream at different temperatures. mpg.de

Table 1: Performance Data for Pd/Bidentate Phosphine Catalysts in Continuous Methoxycarbonylation

LigandSubstrateProductTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)Selectivity (%)Reference
1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB)EthyleneMethyl Propionate>10,000,000->99 ref.ac.uk
1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB)EthyleneMethyl Propionate>2,390,000100,000>99 nih.gov
1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene (pyᵗbpx)EthyleneMethyl Propionate1,425,00044,000- nih.gov

This table presents performance metrics for palladium catalysts with bidentate phosphine ligands in the continuous methoxycarbonylation of ethylene, highlighting the high efficiency and selectivity achieved in systems analogous to those that could be derived from this compound.

Kinetic and Thermodynamic Studies of Catalytic Cycles

Understanding the kinetics and thermodynamics of the catalytic cycle is essential for optimizing reaction conditions and catalyst design. For the palladium-catalyzed methoxycarbonylation of alkenes using bidentate phosphine ligands like DTBPMB, extensive mechanistic studies, including density functional theory (DFT) calculations, have been performed. rsc.orgrsc.org

These studies have explored several plausible catalytic pathways for the formation of methyl propanoate (MePro):

Carbomethoxy Pathway: This route begins with a palladium-methoxy (Pd-OMe) complex. Migratory insertion of CO forms an ester functionality, and a final protonolysis step releases the product and regenerates the catalyst. rsc.org

Ketene (B1206846) Pathway: This mechanism involves the formation of a ketene intermediate. rsc.org

Hydride-Hydroxyalkylpalladium Pathway (Hydride Pathway): This pathway is often considered the most favorable. It involves a palladium-hydride (Pd-H) intermediate, which undergoes migratory insertion with ethylene to form a palladium-ethyl species. Subsequent CO insertion creates a palladium-acyl complex, which is then cleaved by methanol (B129727) (methanolysis) to yield the ester product and regenerate the Pd-H active species. rsc.orgrsc.org

Kinetic modeling of the isomerizing methoxycarbonylation of long-chain alkenes, such as 1-decene, using the Pd/DTBPMB catalyst has also been conducted. mpg.de These models account for the rates of both the desired carbonylation and the competing isomerization reaction. The models often incorporate inhibition effects from both carbon monoxide and the alkene substrate, indicating a complex interplay of reaction parameters. mpg.de For example, the reaction rate may show a non-linear dependence on CO pressure, where the rate increases initially but then decreases at higher pressures due to catalyst inhibition.

Table 3: Key Mechanistic Pathways and Kinetic Insights for Pd-Catalyzed Methoxycarbonylation

Pathway NameKey Intermediate(s)Rate-Determining Step (Proposed)Key FindingsReference
Carbomethoxy Pd-OMe, Pd-C(O)OMeProtonolysisPlausible but generally higher energy barrier than the hydride pathway. rsc.org
Hydride Pd-H, Pd-Et, Pd-C(O)EtMethanolysis of Pd-acyl complexConsidered the most favorable pathway with the lowest overall kinetic barrier for ligands like DTBPX. rsc.orgrsc.org
Ketene Ketene intermediate-Another possible but less favored pathway. rsc.org

Thermodynamic studies focusing on the binding of ligands to the catalytic center are crucial for understanding catalyst stability and reactivity. While specific thermodynamic data for the this compound system is not available, general principles from related systems apply. The binding of bidentate phosphine ligands to the palladium center is a key equilibrium in the catalytic cycle. The chelate effect provided by bidentate ligands enhances the stability of the catalytic complex compared to monodentate ligands. researchgate.net Computational studies provide Gibbs free energy profiles for the entire catalytic cycle, revealing the relative stability of intermediates and the energy barriers of transition states, which are fundamental to both the kinetics and thermodynamics of the reaction. acs.org

Integration of Dimethylphosphoryl Methyl Benzene into Advanced Functional Materials

Incorporation into Polymer Architectures

The benzylphosphonate moiety can be integrated into polymer structures either as a pendant group attached to the main chain or as a segment within the polymer backbone itself. This incorporation is a strategic approach to imbue the resulting polymers with a range of desirable characteristics, most notably enhanced thermal stability and flame retardancy.

Design of Phosphorus-Containing Polymers with Tunable Properties

The design of polymers containing benzylphosphonate groups allows for the fine-tuning of material properties. The presence of phosphorus in the polymer matrix is a well-established strategy for improving flame retardancy. Upon combustion, the phosphonate (B1237965) groups decompose to form phosphoric acid, which promotes the formation of a protective char layer, insulating the underlying material from heat and oxygen.

Furthermore, the rigid aromatic ring of the benzyl (B1604629) group, combined with the polar phosphonate group, can significantly impact the thermal and mechanical properties of the polymer. By adjusting the concentration of the benzylphosphonate monomer during polymerization, properties such as the glass transition temperature (Tg), thermal decomposition temperature (Td), and solubility can be systematically controlled.

Synthesis of these functional polymers can be achieved through various methods. Vinyl monomers containing a benzylphosphonate group can be polymerized via conventional or controlled radical polymerization techniques. Another approach involves polycondensation reactions or ring-opening polymerization of phosphonate-containing cyclic monomers. The Horner-Wadsworth-Emmons reaction, a cornerstone of organic synthesis, has also been adapted for polymer chemistry, utilizing poly(phosphonate)s as reagents to create novel polymer structures.

Table 1: Influence of Phosphonate Incorporation on Polymer Thermal Properties
Polymer SystemPhosphonate Monomer/MoietyEffect on PropertyObserved Value/Change
PolycarbonatesPendant Phosphonate GroupsIncreased Thermal StabilityDecomposition temperature increased compared to non-functionalized polycarbonate.
Styrene-Divinylbenzene CopolymerGrafted Diethyl BenzylphosphonateEnhanced Thermal StabilityHigher char yield upon thermogravimetric analysis (TGA).
Poly(ε-caprolactone) (PCL)Phosphonate End-GroupControlled DegradationTunable degradation profile based on phosphonate end-group functionality.

Role in Modifying Optical and Electronic Properties of Organic Materials

The integration of benzylphosphonate moieties into π-conjugated organic materials can significantly modify their optical and electronic properties. The phosphonate group can act as an electron-withdrawing group, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated system. This tuning of the electronic band gap is crucial for applications in organic electronics.

Research has shown that polymers containing phosphonate-substituted bithiophenes exhibit interesting nonlinear optical absorption and emission properties in the violet-blue spectral region. This makes them candidates for applications in photonics and optoelectronics. Furthermore, dialkyl benzylphosphonates have been used as components in the development of organic light-emitting diodes (OLEDs), where they can influence charge transport and emission characteristics. The ability to functionalize conjugated polymers with phosphonate groups without disrupting the polymer backbone allows for the development of materials that combine desirable electronic properties with the processability and mechanical flexibility of polymers.

Table 2: Optical Properties of Phosphonate-Functionalized Organic Materials
Material SystemPhosphonate MoietyObserved Optical PropertyWavelength/Value
Phosphonate-Substituted BithiophenesDialkylphosphonateNonlinear Optical AbsorptionStrong absorption at 430 nm.
Polymeric Phosphonate-Substituted BithiophenesDialkylphosphonatePhotoluminescent EmissionEmission in the violet-blue spectral region.
Ru(II) complexes with phosphonate ligandsArylphosphonateLuminescenceBlue-shift in emission spectrum upon hydrolysis to phosphonic acid.

Applications in Supramolecular Chemistry and Self-Assembly

The benzylphosphonate unit is an excellent building block for supramolecular chemistry and the programmed self-assembly of complex architectures. This is due to the combined influence of the aromatic ring and the phosphonate group, which can participate in multiple non-covalent interactions.

The P=O bond of the phosphonate group is a strong hydrogen bond acceptor, enabling the formation of predictable hydrogen-bonded networks. Simultaneously, the benzene (B151609) ring can engage in π-π stacking interactions with other aromatic systems. Most significantly, the phosphonate group is a highly effective ligand for coordinating with a wide range of metal ions. This property has been extensively exploited in the construction of highly ordered, porous materials known as metal-organic frameworks (MOFs). Phosphonate-based MOFs are often noted for their enhanced thermal and chemical stability compared to their carboxylate-based counterparts. The benzylphosphonate linker can create frameworks with specific pore sizes and functionalities, tailored for applications in gas storage, separation, and catalysis.

Advanced Functional Coatings and Surface Modifications

One of the most powerful applications of benzylphosphonates is in the modification of surfaces, particularly metal oxides. While the phosphonate ester itself is used in the synthesis, it is typically hydrolyzed to the corresponding benzylphosphonic acid for surface binding. Phosphonic acids exhibit an exceptionally strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO).

This strong interaction leads to the spontaneous formation of dense, highly ordered self-assembled monolayers (SAMs) on the substrate. The phosphonic acid headgroup forms robust, multidentate (mono-, bi-, or tridentate) coordinate bonds with the metal atoms on the surface, creating a highly stable organic layer. The outward-facing benzyl groups then define the new surface chemistry.

This technology allows for the precise engineering of surface properties. For instance, coating a metal oxide with a benzylphosphonate SAM can transform a hydrophilic surface into a hydrophobic one. These stable coatings are crucial for a variety of applications, including corrosion protection, improving adhesion between organic layers and inorganic substrates in composite materials, and reducing friction.

Table 3: Surface Modification of Titanium Dioxide (TiO₂) with Phosphonic Acid SAMs
SurfaceModifying AgentProperty MeasuredValue Before ModificationValue After Modification
Titanium Dioxide (TiO₂)Alkylphosphonic AcidWater Contact Angle~20° (Hydrophilic)>100° (Hydrophobic)
Titanium Dioxide (TiO₂)Aminophosphonic AcidSurface Composition (XPS)No Nitrogen detectedNitrogen signal present
Titanium Dioxide (TiO₂)11-phosphonoundecanoic acidWettabilityHighHigher Wettability Observed

Bio-Inspired Material Systems (Excluding Biomedical Applications)

Nature provides sophisticated examples of how organisms control the formation of minerals (biomineralization) and adhere to surfaces in challenging environments. These principles can be adapted for industrial applications, and phosphonate-containing materials, including those with a benzylphosphonate structure, are key to developing such bio-inspired systems.

A prominent example is the prevention of mineral scale formation in industrial water systems, such as cooling towers, boilers, and oilfield operations. riteks.combiosourceinc.comnbinno.com This process is inspired by the way organisms prevent uncontrolled crystallization. Phosphonate-based scale inhibitors function through a "threshold effect," where substoichiometric amounts of the inhibitor can prevent the precipitation of large quantities of mineral salts like calcium carbonate and barium sulfate. riteks.combiosourceinc.comnbinno.com The phosphonate molecules adsorb onto the active growth sites of nascent mineral crystals, disrupting the crystal lattice and preventing further growth and agglomeration. nbinno.com This mimics the role of acidic proteins in biological mineralization. Polymers functionalized with phosphonate groups are particularly effective as they combine the strong crystal-binding ability of the phosphonate with the dispersing properties of the polymer backbone. nih.gov

Another area of bio-inspired materials is the development of advanced adhesives. While many bio-inspired adhesives are for medical use, the fundamental principles of strong, water-resistant adhesion, such as that seen in mussels, are being explored for industrial applications. The strong binding of phosphonates to metal oxide surfaces is analogous to the DOPA (3,4-dihydroxyphenylalanine) chemistry used by mussels to adhere to rocks. This makes phosphonate-functionalized polymers candidates for developing new primers and adhesives for bonding materials to metal and glass surfaces in non-biomedical contexts.

Advanced Spectroscopic and Structural Elucidation of Dimethylphosphoryl Methyl Benzene and Its Derivatives

High-Resolution Multinuclear NMR Spectroscopy for Structural and Electronic Characterization (e.g., ³¹P, ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and for probing the subtle electronic and conformational features of molecules in solution. For benzylphosphonates, including [(dimethylphosphoryl)methyl]benzene and its widely studied analogue, diethyl benzylphosphonate, multinuclear NMR experiments involving ³¹P, ¹H, and ¹³C nuclei provide a wealth of information.

The ³¹P NMR spectrum is particularly diagnostic for organophosphorus compounds. For diethyl benzylphosphonate, the ³¹P chemical shift is typically observed around δ 26.5 ppm when measured in DMSO-d₆ and δ 26.4 ppm in CDCl₃. nih.govchemicalbook.comrsc.org This region is characteristic of tetracoordinated pentavalent phosphorus in a phosphonate (B1237965) environment.

The ¹H NMR spectrum of diethyl benzylphosphonate shows distinct signals for the aromatic, benzylic, and ethoxy protons. The five phenyl protons appear as a multiplet in the range of δ 7.14–7.39 ppm (in DMSO-d₆). nih.govchemicalbook.com The benzylic methylene (B1212753) (CH₂) protons, which are directly attached to the phosphorus atom, exhibit a characteristic doublet due to coupling with the ³¹P nucleus (²JH-P). This doublet is typically found around δ 3.17–3.21 ppm with a coupling constant of approximately 21.6–21.9 Hz. nih.govrsc.org The ethoxy groups give rise to a quartet for the methylene (OCH₂) protons around δ 3.94 ppm and a triplet for the terminal methyl (CH₃) protons around δ 1.16 ppm, showing the expected vicinal coupling with each other. nih.govchemicalbook.com

In the ¹³C NMR spectrum, the carbons of the phenyl ring appear in the aromatic region (δ 126–133 ppm). The benzylic carbon shows a doublet due to one-bond coupling with the phosphorus atom (¹JC-P), appearing at approximately δ 32.3 ppm with a large coupling constant of around 135.1 Hz in DMSO-d₆. nih.govchemicalbook.com The carbons of the ethoxy group also exhibit coupling to the phosphorus atom, with the OCH₂ carbon appearing as a doublet around δ 61.3 ppm (²JC-P ≈ 6.5 Hz) and the CH₃ carbon at δ 16.1 ppm (³JC-P ≈ 5.8 Hz). nih.govchemicalbook.com

Table 1: Representative NMR Spectroscopic Data for Diethyl Benzylphosphonate

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentSolventReference
³¹P26.5--P=ODMSO-d₆ nih.govchemicalbook.com
¹H7.14-7.39m-Ar-HDMSO-d₆ nih.govchemicalbook.com
¹H3.21d²JH-P = 21.6P-CH₂-ArDMSO-d₆ nih.govchemicalbook.com
¹H3.94dqJH-H = 7.0, JH-P = 7.9O-CH₂-CH₃DMSO-d₆ nih.govchemicalbook.com
¹H1.16tJH-H = 7.0O-CH₂-CH₃DMSO-d₆ nih.govchemicalbook.com
¹³C132.3dJC-P = 9.0Ar-C (ipso)DMSO-d₆ nih.govchemicalbook.com
¹³C129.7dJC-P = 6.6Ar-C (ortho/meta)DMSO-d₆ nih.govchemicalbook.com
¹³C128.2dJC-P = 3.0Ar-C (meta/ortho)DMSO-d₆ nih.govchemicalbook.com
¹³C126.4dJC-P = 3.4Ar-C (para)DMSO-d₆ nih.govchemicalbook.com
¹³C32.3d¹JC-P = 135.1P-CH₂-ArDMSO-d₆ nih.govchemicalbook.com
¹³C61.3d²JC-P = 6.5O-CH₂-CH₃DMSO-d₆ nih.govchemicalbook.com
¹³C16.1d³JC-P = 5.8O-CH₂-CH₃DMSO-d₆ nih.govchemicalbook.com

Elucidation of Conformational Landscapes

The rotational freedom around the P-C and C-C single bonds in this compound and its derivatives allows for multiple conformations. The study of these conformational landscapes is crucial as the preferred conformation can influence the molecule's reactivity and biological activity. Conformational analysis often involves a combination of NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, and computational chemistry. ethz.chlumenlearning.com

For benzylphosphonates, the orientation of the phenyl group relative to the phosphonate moiety is of particular interest. In related systems, such as 5-benzylimidazolidin-4-one derivatives, X-ray analysis and computational studies have revealed the existence of multiple stable staggered and even eclipsed conformations around the benzylic C-C bond. ethz.ch The energy differences between these conformers can be small, suggesting that the benzyl (B1604629) group may be relatively free to rotate at ambient temperatures. ethz.ch NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be particularly insightful, as the observation of through-space correlations between protons on the phenyl ring and those of the alkoxy groups can provide direct evidence for the predominant conformation in solution.

Probing Electronic Environments and Bonding Interactions

NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. Substituents on the phenyl ring of benzylphosphonate derivatives can significantly influence the chemical shifts of the aromatic protons and carbons, as well as the ³¹P nucleus. Electron-withdrawing groups on the ring generally lead to a downfield shift (deshielding) of the aromatic proton and carbon signals, while electron-donating groups cause an upfield shift (shielding). nih.govrsc.org

For example, in a series of diethyl benzylphosphonates, a nitro group at the para-position of the phenyl ring shifts the ³¹P signal downfield to δ 26.65 ppm, compared to the unsubstituted analogue (δ 25.93 ppm in CDCl₃), indicating a deshielding effect on the phosphorus atom. rsc.org This transmission of electronic effects through the benzyl bridge highlights the electronic communication between the aromatic ring and the phosphonate group. The coupling constants, particularly ¹JC-P and ²JH-P, can also provide information about the hybridization and electronic nature of the P-C bond.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a key technique for determining the exact mass of a molecule and its fragments, which allows for the confirmation of its elemental composition. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For organophosphorus compounds, including benzylphosphonates, electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques.

Under ESI conditions, benzylphosphonate diesters often show a tendency to form protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. nih.gov The fragmentation of these precursor ions can be studied using collision-induced dissociation (CID). A common fragmentation pathway for organophosphorus esters involves the cleavage of the P-O and C-O bonds. nih.gov

A plausible fragmentation pathway for this compound under positive ion ESI-MS/MS would likely involve the following steps:

Loss of a methoxy (B1213986) group: Cleavage of a P-OCH₃ bond to yield a fragment corresponding to [M+H - CH₃OH]⁺.

Loss of the entire phosphonate group: Cleavage of the benzyl-P bond, leading to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common and stable fragment in the mass spectra of benzyl-containing compounds.

Rearrangements: Intramolecular rearrangements are also possible. For instance, studies on related 1-(N-benzyloxycarbonylamino)alkylphosphonate diesters have shown an intramolecular benzyl rearrangement to produce benzylphosphonate ions. nih.gov

Table 2: Plausible Mass Spectrometric Fragments for this compound

m/z (Proposed)Proposed FormulaProposed Identity/Origin
201.07[C₉H₁₄O₃P]⁺Protonated molecule [M+H]⁺
223.05[C₉H₁₃O₃PNa]⁺Sodium adduct [M+Na]⁺
169.04[C₈H₁₀O₂P]⁺Loss of methanol (B129727) from [M+H]⁺
109.00[CH₆O₃P]⁺Dimethyl phosphonate cation fragment
91.05[C₇H₇]⁺Tropylium ion from cleavage of the C-P bond

X-ray Diffraction Analysis for Precise Molecular and Crystal Structures

For organophosphorus compounds, the geometry around the phosphorus atom is of fundamental interest. In phosphonates, the phosphorus center adopts a tetrahedral geometry. The P=O bond is typically the shortest and most polar bond connected to the phosphorus atom. The bond lengths and angles would be influenced by the steric and electronic nature of the substituents.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of benzylphosphonates would be expected to pack in a manner that maximizes favorable intermolecular interactions. These interactions govern the crystal's stability and physical properties. Given the structure of this compound, the following interactions are likely to be significant:

Hydrogen Bonds: Although the parent molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic or methyl C-H groups as donors and the phosphoryl oxygen (P=O) as an acceptor are highly probable. These interactions are a common feature in the crystal structures of phosphonates.

π-Interactions: The presence of the benzene (B151609) ring allows for various π-interactions, including π-π stacking (face-to-face or offset) between adjacent aromatic rings and C-H···π interactions, where a C-H bond points towards the face of a phenyl group.

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is of great importance in the pharmaceutical and materials sciences. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, despite being chemically identical. The existence of polymorphism in this compound or its derivatives cannot be ruled out without a systematic crystallographic screening. The flexible nature of the benzyl and methoxy groups could potentially allow for different packing arrangements under various crystallization conditions (e.g., different solvents, temperatures, or pressures), leading to the formation of polymorphs. Each polymorphic form would have a unique crystal structure and, consequently, a distinct set of physical properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of organophosphorus compounds such as this compound. These methods provide detailed information about the presence of specific functional groups and offer insights into the molecule's vibrational dynamics by probing the characteristic frequencies at which its constituent atoms oscillate.

The vibrational spectrum of this compound is dominated by the distinct signatures of its three primary components: the dimethylphosphoryl group ((CH₃)₂P=O), the benzyl moiety (C₆H₅CH₂-), and the methylene bridge (-CH₂-).

The most characteristic and intense absorption in the IR spectrum of phosphine (B1218219) oxides is the P=O stretching vibration (νP=O). For this compound, this band is typically observed in the region of 1200-1100 cm⁻¹. The precise frequency and intensity of this band are highly sensitive to the electronic and steric environment of the phosphorus atom, as well as intermolecular interactions such as hydrogen bonding. rsc.org

The benzene ring contributes several characteristic bands. Aromatic C-H stretching vibrations (νC-H) appear above 3000 cm⁻¹. scirp.org In-plane C-C stretching vibrations of the aromatic ring are found in the 1600-1400 cm⁻¹ region. scirp.org The substitution pattern on the benzene ring gives rise to specific out-of-plane (OOP) C-H bending modes in the 900-675 cm⁻¹ range, which can be diagnostic of the monosubstituted pattern present in the molecule.

The methyl groups attached to the phosphorus atom exhibit their own set of vibrations. Symmetric and asymmetric C-H stretching modes are found in the 3000-2850 cm⁻¹ range. youtube.com Additionally, characteristic bending vibrations, including the symmetric "umbrella" mode and asymmetric deformation modes, typically occur in the 1470-1370 cm⁻¹ region. youtube.com The connecting methylene (-CH₂-) bridge will also show characteristic stretching and bending (scissoring, wagging, twisting, rocking) vibrations.

Raman spectroscopy provides complementary information. While the P=O stretch is also Raman active, non-polar bonds, such as the C-C bonds of the benzene ring, often produce stronger signals in Raman spectra compared to IR. lehigh.edu The symmetric "ring breathing" vibration of the benzene ring, typically near 1000 cm⁻¹, is a classic example of a mode that is strong in the Raman spectrum. scirp.org

By analyzing the positions, intensities, and shapes of the bands in both IR and Raman spectra, a comprehensive vibrational assignment can be made. This detailed analysis not only confirms the molecular structure and the presence of all key functional groups but also provides data for theoretical studies, such as Density Functional Theory (DFT) calculations, which can correlate experimental spectra with computed vibrational modes to refine structural and dynamic models of the molecule. nih.govnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹) Primary Spectroscopy
Asymmetric & Symmetric C-H Stretch Aromatic (C₆H₅-) 3100 - 3000 IR / Raman
Asymmetric & Symmetric C-H Stretch Methyl (-CH₃) 2975 - 2870 IR / Raman
Asymmetric & Symmetric C-H Stretch Methylene (-CH₂-) 2925 - 2850 IR / Raman
C-C Stretch Aromatic Ring 1610 - 1450 IR / Raman
Asymmetric & Symmetric CH₃ Bend Methyl (-CH₃) 1470 - 1370 IR
CH₂ Scissoring Methylene (-CH₂-) ~1465 IR
P=O Stretch Phosphoryl (P=O) 1200 - 1100 IR (Strong)
In-plane C-H Bend Aromatic Ring 1300 - 1000 IR / Raman
Ring Breathing Aromatic Ring ~1000 Raman (Strong)
Out-of-plane C-H Bend Aromatic Ring 900 - 675 IR (Strong)
P-C Stretch Phosphoryl-Carbon 800 - 600 IR / Raman

Advanced Electron Microscopy for Morphology and Microstructure Characterization

Advanced electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, crystal habit, and microstructure of solid-state organic materials like this compound. These methods provide high-resolution visual information that is unattainable with bulk characterization techniques.

The study of organic molecules and soft matter with electron microscopy presents unique challenges, primarily due to their sensitivity to the high-energy electron beam, which can cause structural damage. mdpi.com Furthermore, these materials, composed of light elements, often exhibit low contrast. mdpi.com Therefore, specialized low-dose and low-voltage imaging techniques are often required to obtain meaningful data without altering the specimen. mdpi.comrsc.org

Scanning Electron Microscopy (SEM) is primarily used to investigate the surface topography of materials. For this compound, SEM analysis of a crystalline powder would reveal key morphological features such as:

Crystal Habit: The characteristic external shape of the crystals, which is an expression of the internal crystal lattice.

Particle Size and Distribution: Quantitative analysis of the dimensions of individual crystals within a sample.

Surface Topography: High-resolution imaging of surface features, including facets, steps, and defects. Low-voltage field emission SEM (FE-SEM) is particularly effective for visualizing the fine surface structures of sensitive materials. rsc.org

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution, allowing for the investigation of the internal microstructure of the material. To prepare a sample of this compound for TEM, thin sections would need to be created, often through techniques like ultramicrotomy. mdpi.com TEM can provide insights into:

Internal Defects: Identification of crystallographic imperfections such as dislocations, stacking faults, and grain boundaries within a single crystal or polycrystalline aggregate.

Crystallinity: By using Selected Area Electron Diffraction (SAED), a technique within the TEM, it is possible to determine whether a sample is crystalline, polycrystalline, or amorphous. mdpi.com For a crystalline sample, the SAED pattern provides information about the crystal lattice parameters.

Nanostructure: If the compound forms self-assembled nanostructures or has nanoscale domains, TEM is the primary tool for their direct visualization.

The combination of SEM and TEM provides a multi-scale understanding of the solid-state structure of this compound, from the micrometer-scale shape of its crystals down to the nanoscale arrangement of its molecules.

Table 2: Application of Electron Microscopy Techniques for this compound

Technique Information Obtained Relevance to Analysis
Scanning Electron Microscopy (SEM) Particle size and shape, surface topography, crystal habit. Characterizes the bulk powder morphology and external crystal features.
Low-Voltage SEM High-resolution surface imaging with reduced beam damage. rsc.org Ideal for visualizing delicate surface structures on the organic crystals.
Transmission Electron Microscopy (TEM) Internal microstructure, crystal lattice defects, nanoscale ordering. Reveals the internal quality and structural integrity of the crystals.
Selected Area Electron Diffraction (SAED) Crystallinity, lattice parameters from micro/nano domains. mdpi.com Confirms the crystalline nature and provides crystallographic data.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Theoretical and Computational Investigations of Dimethylphosphoryl Methyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular orbitals, charge distributions, and energetic properties. nih.gov

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organophosphorus compounds due to its balance of computational cost and accuracy. For [(dimethylphosphoryl)methyl]benzene, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

These calculations typically show that the phosphorus atom is in a tetrahedral environment. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a key aspect of these studies. The HOMO is often localized on the phenyl ring, while the LUMO may have significant contributions from the phosphoryl group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for predicting molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain benchmark-quality data for this compound.

These high-accuracy calculations are particularly useful for validating the results from more computationally efficient methods like DFT. For instance, a comparison between MP2 and DFT calculations for similar phosphine (B1218219) oxides has shown good agreement in the predicted geometries, with MP2 often providing more accurate vibrational frequencies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. rsc.org By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the molecule and the nature of its interactions with other molecules, such as solvents or other reactants. rsc.org

For this compound, MD simulations can elucidate the rotational barriers around the P-C and C-C bonds, identifying the most stable conformers. Furthermore, these simulations can model the interactions between the polar phosphoryl group and solvent molecules, which is crucial for understanding its behavior in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data. nih.gov For this compound, this involves calculating properties such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-visible absorption spectra.

DFT and ab initio methods can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts with a reasonable degree of accuracy. The comparison of calculated and experimental IR spectra is also a common practice. For example, in a study on a related compound, aminomethyl-dimethyl-phosphine oxide, calculations at the MP2/6-31G* level of theory showed a standard deviation of 16 cm⁻¹ when compared to experimental frequencies, and the calculated isotopic frequency shifts were in good agreement with the measured ones. nih.gov This process of comparison allows for the refinement of the computational models and a more detailed assignment of the experimental spectra. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the mechanisms of reactions involving this compound can be greatly aided by computational modeling. These studies involve mapping the potential energy surface of a reaction to identify the structures of transition states and calculate the activation energies.

For instance, computational studies can be used to investigate the role of this compound as a ligand in catalysis or its behavior in specific chemical transformations. By modeling the reaction pathway, researchers can gain insights into the factors that control the reaction rate and selectivity.

In Silico Design and Prediction of Novel Analogs with Enhanced Properties

In silico design involves the use of computational methods to design new molecules with desired properties. mdpi.com Starting from the structure of this compound, novel analogs can be designed by modifying its chemical structure, for example, by introducing different substituents on the phenyl ring or the phosphorus atom.

Computational screening can then be used to predict the properties of these new analogs, such as their electronic properties, steric effects, and potential efficacy in specific applications. This approach accelerates the discovery of new compounds with enhanced performance, for example, as improved ligands for metal catalysts or as molecules with specific binding affinities.

Environmental and Sustainable Chemistry Considerations

Green Synthesis Principles Applied to [(dimethylphosphoryl)methyl]benzene Production

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com For the synthesis of benzylphosphonates, including this compound, several greener methodologies have been explored.

One notable approach involves the use of polyethylene (B3416737) glycol (PEG) as an environmentally benign solvent. frontiersin.orgnih.gov A sustainable and efficient synthesis of benzyl (B1604629) phosphonates has been developed using a PEG/KI catalytic system. frontiersin.org This method avoids volatile and toxic organic solvents, as well as reactive alkali metals or metal hydrides. nih.gov The reaction proceeds at room temperature, offering high selectivity and yield. nih.gov The plausible mechanism involves the initial formation of benzyl iodide from benzyl halide through a Finkelstein reaction, followed by a nucleophilic displacement by dialkyl phosphite (B83602) to yield the benzylphosphonate. frontiersin.org

Another key principle of green chemistry is the use of catalysis. acs.org Catalytic reagents are preferred over stoichiometric ones as they can be used in small amounts and can be recycled and reused. acs.org The development of catalytic systems, such as the PEG/KI system, aligns with this principle. frontiersin.org

Furthermore, the reduction of derivatives is a core concept in green chemistry. sigmaaldrich.comacs.org Traditional syntheses often involve protection and deprotection steps, which require additional reagents and generate waste. acs.org The development of direct, one-pot syntheses of benzylphosphonates contributes to this goal.

Atom Economy and Waste Minimization in Synthetic Processes

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edunih.gov Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Reactions with high atom economy are inherently "greener" as they generate less waste. scranton.edu

The synthesis of this compound and related benzylphosphonates can be evaluated based on their atom economy. For instance, the Michaelis-Arbuzov reaction, a common method for forming carbon-phosphorus bonds, can have varying atom economy depending on the specific reactants and conditions.

Table 1: Comparison of Atom Economy for Different Synthetic Reactions

Reaction Type General Equation Atom Economy
Addition A + B → C 100%
Substitution A + B → C + D < 100%

This table illustrates that addition reactions are the most atom-economical, as all reactant atoms are incorporated into the final product.

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste streams associated with a chemical process. beeindia.gov.in This includes minimizing the use of solvents, separation agents, and energy. wordpress.comwastebits.com In the context of this compound synthesis, strategies for waste minimization include:

Process Optimization: Improving reaction conditions to increase yield and selectivity, thereby reducing the formation of byproducts. wastebits.com

Solvent Selection and Recycling: Choosing greener solvents and implementing procedures for their recovery and reuse. wordpress.com The use of PEG, which can be recovered and reused, is an example of this. frontiersin.org

Catalyst Recycling: Employing heterogeneous catalysts or developing methods for the recovery and reuse of homogeneous catalysts.

By systematically reducing waste at its source, the environmental impact of producing this compound can be significantly lessened. beeindia.gov.in

Considerations for Recyclability and Degradation of Materials (Excluding Ecotoxicity)

The end-of-life of materials containing this compound is a critical aspect of their sustainability profile. This includes their potential for recycling and their degradation characteristics.

The recycling of phosphorus-containing materials is of growing importance due to phosphorus being listed as a critical raw material by the EU. eurekalert.org Research into the recyclability of polymers containing organophosphorus compounds as flame retardants is ongoing. researchgate.netcircularplasticsnl.org For instance, studies have explored the mechanical recycling of polyethylene terephthalate (B1205515) (PET) containing phosphorus-based flame retardants. circularplasticsnl.org The presence of these additives can influence the stability and mechanical properties of the recycled material. circularplasticsnl.org

The degradation of organophosphorus compounds, including benzylphosphonates, is another important consideration. Microbial degradation is a significant pathway for the breakdown of many organophosphorus compounds in the environment. oup.commdpi.com The primary reactions involved are hydrolysis, oxidation, alkylation, and dealkylation. oup.com Hydrolysis of the P-O-alkyl and P-O-aryl bonds is a key detoxification step. oup.com While specific studies on the microbial degradation of this compound are not widely available, the general principles of organophosphorus compound degradation suggest that it would likely be susceptible to microbial action.

Designing products that degrade into innocuous substances after their intended use is a fundamental principle of green chemistry. acs.orgnih.gov This minimizes the persistence and accumulation of chemical pollutants in the environment. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzylphosphonates
Polyethylene glycol (PEG)
Benzyl iodide
Benzyl halide
Dialkyl phosphite
Polyethylene terephthalate (PET)

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Routes and Activation Modes

While traditional methods for the synthesis of [(dimethylphosphoryl)methyl]benzene are well-established, future research will likely focus on more sustainable and efficient synthetic strategies. This includes the exploration of unconventional activation modes that can offer milder reaction conditions and improved functional group tolerance.

One area of interest is the use of mechanochemistry, where mechanical force is used to initiate chemical reactions. This solvent-free approach could provide a greener alternative to conventional solution-phase synthesis. Additionally, photoredox catalysis and electrochemistry represent promising avenues for the activation of C-H and P-H bonds, potentially enabling the direct and selective functionalization of this compound and its precursors under mild conditions.

Further investigation into novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, could also lead to more economical and environmentally friendly synthetic routes. The development of methods for the late-stage functionalization of complex molecules containing the this compound moiety will be crucial for its application in drug discovery and materials science.

Development of Multi-Functional Catalytic Systems and Cascade Reactions

The unique electronic and steric properties of the dimethylphosphoryl group make this compound an attractive ligand for the development of multi-functional catalytic systems. Future research will likely focus on designing catalysts that can perform multiple transformations in a single pot, leading to more efficient and atom-economical synthetic processes.

For instance, catalysts incorporating the this compound ligand could be designed to facilitate cascade reactions, where a series of intramolecular or intermolecular transformations occur in a sequential manner. This approach can rapidly build molecular complexity from simple starting materials, avoiding the need for isolation and purification of intermediates.

The development of switchable catalysts, where the catalytic activity can be turned on or off by an external stimulus such as light or a chemical additive, is another exciting area of research. Such systems could allow for precise control over chemical reactions and enable the synthesis of complex architectures with high selectivity.

Integration into Smart Materials and Responsive Systems

The phosphine (B1218219) oxide group in this compound imparts specific properties, such as polarity and hydrogen bond accepting ability, that make it a promising building block for the creation of smart materials. These are materials that can respond to external stimuli, such as changes in temperature, pH, or light, by altering their physical or chemical properties.

Future research could explore the incorporation of this compound into polymers to create self-healing materials, where the phosphine oxide groups can form reversible non-covalent interactions that allow the material to repair itself after damage. Another potential application is in the development of sensors, where the binding of an analyte to a receptor containing the this compound moiety could trigger a detectable change in a physical property, such as fluorescence or color.

Furthermore, the coordination properties of the phosphine oxide group could be exploited to create responsive metal-organic frameworks (MOFs) and other porous materials. These materials could have applications in gas storage, separation, and catalysis, with their properties being tunable by the introduction of guest molecules or changes in the environment.

Interdisciplinary Applications and Synergy with Other Scientific Fields

The versatility of this compound and its derivatives lends itself to a wide range of interdisciplinary applications. Future research will likely see increased collaboration between chemists, biologists, materials scientists, and engineers to fully exploit the potential of these compounds.

In the field of medicinal chemistry, the phosphine oxide group can act as a bioisostere for other functional groups, and its incorporation into drug candidates can improve their pharmacokinetic properties. The development of new synthetic methodologies for the efficient incorporation of the this compound moiety into biologically active molecules will be a key area of research.

In materials science, the flame-retardant properties of organophosphorus compounds are well-known. Future research could focus on developing new flame-retardant materials based on this compound that are more environmentally friendly and have improved performance characteristics.

The synergy between computational chemistry and experimental work will also be crucial for advancing the field. Theoretical calculations can be used to predict the properties of new materials and catalysts, guiding experimental efforts and accelerating the pace of discovery.

Q & A

Q. What are the established synthetic routes for [(dimethylphosphoryl)methyl]benzene, and what are the critical parameters influencing yield and purity?

  • Methodological Answer : The compound can be synthesized via the Pummerer rearrangement of optically active sulfoxide precursors. For example, treatment of dimethylphosphorylmethyl p-tolyl sulfoxide with acetic anhydride at 120°C for 2 hours yields α-acetoxy derivatives with observed asymmetric induction (optical rotation: [α]₅₈₉ −4°, 24% enantiomeric excess) . Key parameters include:
  • Reagent stoichiometry : Excess acetic anhydride drives the reaction to completion.
  • Temperature control : Prolonged heating at 120°C ensures rearrangement without decomposition.
  • Chiral transfer : Steric and electronic effects of the phosphoryl group influence stereochemical outcomes.
    Alternative routes involve phosphorylation of benzyl alcohols using dimethylphosphite derivatives under anhydrous conditions, monitored by ¹³C NMR for intermediate validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹³C NMR : Critical for identifying phosphoryl-methyl linkages (δ ~30–35 ppm for P-CH₂ groups) and aromatic carbons (δ ~125–140 ppm). Coupling constants (²JCP) provide insights into phosphorus-carbon bonding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 198.1909 for C₁₀H₁₁FO₃ derivatives) and fragmentation patterns indicative of phosphoryl cleavage .
  • Polarimetry : Essential for assessing optical activity in chiral derivatives, with calibration against known enantiomeric excess standards .

Advanced Research Questions

Q. How can computational tools like Reaxys or PBPK models be applied to predict reaction pathways or physicochemical properties of this compound?

  • Methodological Answer :
  • Reaxys/Scifinder : Use substructure searches to identify analogous phosphorylation reactions. Filter results by reaction type (e.g., Pummerer rearrangement) and solvent compatibility (e.g., THF or ethers) .
  • PBPK Modeling : Adapt templates from ethylbenzene studies to predict absorption/elimination kinetics. Parameters like logP (experimental ~4.27) and solubility (estimated via COSMO-RS) inform tissue distribution models .

Q. What are the challenges in analyzing stereochemical outcomes in reactions involving this compound, such as asymmetric induction observed in Pummerer rearrangements?

  • Methodological Answer :
  • Chiral Transfer Mechanisms : Asymmetric induction during Pummerer rearrangements is influenced by sulfoxide configuration and solvent polarity. For example, (R)-sulfoxides yield (S)-acetoxy products with ~24% ee .
  • Dynamic Resolution : Competing pathways (e.g., racemization under acidic conditions) require kinetic monitoring via time-resolved NMR or chiral HPLC .

Q. How should researchers address contradictions in literature data on physicochemical properties or reaction yields for this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across platforms (e.g., CAS Common Chemistry vs. Reaxys) to identify outliers. For example, discrepancies in boiling points may arise from purification methods (e.g., distillation vs. recrystallization) .
  • Reproducibility Protocols : Standardize reaction conditions (e.g., anhydrous vs. ambient moisture) and analytical methods (e.g., NMR referencing to TMS) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.